

4-Phenoxybenzene-1,2-diamine CAS number

13940-96-0

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Phenoxybenzene-1,2-diamine

Cat. No.: B081982

[Get Quote](#)

An In-Depth Technical Guide to **4-Phenoxybenzene-1,2-diamine** (CAS: 13940-96-0)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenoxybenzene-1,2-diamine, also known as 4-phenoxy-1,2-phenylenediamine, is a highly functionalized aromatic diamine that serves as a critical building block in advanced chemical synthesis. Its unique structure, featuring a flexible phenoxy ether linkage and vicinal primary amine groups, makes it a precursor of significant interest in polymer science, medicinal chemistry, and materials science. The ortho-diamine functionality is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in numerous pharmacologically active compounds.^{[1][2][3]} Concurrently, its diamine nature allows it to act as a monomer in the production of high-performance polymers such as polyimides, imparting enhanced properties.^[4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, key applications, and safe handling protocols, grounded in established scientific literature and supplier data.

Core Chemical and Physical Properties

4-Phenoxybenzene-1,2-diamine is typically a solid at room temperature, and its stability is maintained by storing it in a dark, inert environment.^[4] Its molecular structure combines the rigidity of two aromatic rings with the conformational flexibility of an ether linkage, a feature often exploited in materials design.

Property	Value	Source(s)
CAS Number	13940-96-0	[5] [6] [7] [8]
Molecular Formula	C ₁₂ H ₁₂ N ₂ O	[5] [6] [7]
Molecular Weight	200.24 g/mol	[4] [5] [6]
Physical Form	Solid	
Purity	≥95-98% (Typical commercial grades)	[5] [8]
Storage Temperature	2-8°C, Keep in dark place, inert atmosphere	
Topological Polar Surface Area	61.3 Å ²	[6]
Hydrogen Bond Donors	2	[5]
Hydrogen Bond Acceptors	3	[5]
Rotatable Bonds	2	[5]
LogP	2.6433	[5]
SMILES	NC1=C(N)C=C(OC2=CC=CC=C2)C=C1	[5]
InChIKey	FJVIHKXPLPDSV-UHFFFAOYSA-N	[6]

Synthesis and Elucidation

The synthesis of **4-Phenoxybenzene-1,2-diamine** is most reliably achieved through the reduction of an ortho-nitroaniline precursor. This well-established methodology in aromatic chemistry ensures a high-yield conversion to the desired vicinal diamine.


Synthetic Protocol: Catalytic Hydrogenation

A common and efficient laboratory-scale synthesis involves the catalytic hydrogenation of 1-amino-2-nitro-4-phenoxybenzene.[\[9\]](#) The nitro group is selectively reduced in the presence of a palladium catalyst without affecting the aromatic rings or the ether linkage.

Step-by-Step Methodology:

- Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-amino-2-nitro-4-phenoxybenzene (e.g., 4.8 g) in a solvent such as methanol (100 mL).
- Catalyst Addition: Add 5% palladium on carbon (Pd/C) catalyst (e.g., 1 g) to the solution.
- Hydrogenation: Purge the vessel with hydrogen gas and maintain a pressure of 1 atmosphere.
- Reaction Monitoring: Allow the reaction to proceed with vigorous stirring until the theoretical volume of hydrogen has been consumed, indicating complete reduction of the nitro group.
- Work-up: Once the reaction is complete, carefully filter the mixture to remove the Pd/C catalyst.
- Isolation: Evaporate the filtrate under reduced pressure to yield the crude 1,2-diamino-4-phenoxybenzene. Further purification can be achieved by recrystallization if necessary.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Phenoxybenzene-1,2-diamine**.

Spectroscopic Characterization (Predicted)

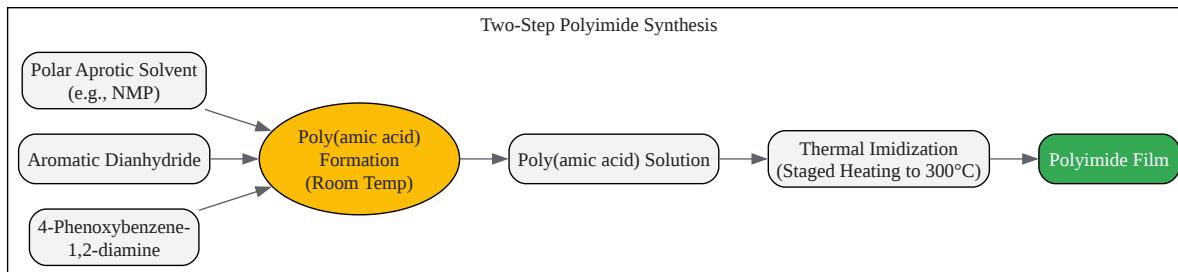
While specific spectral data requires experimental acquisition, the structure of **4-Phenoxybenzene-1,2-diamine** allows for the prediction of key spectroscopic features essential for its identification.

- ^1H NMR: The spectrum would show complex multiplets in the aromatic region (~6.5-7.5 ppm). Protons on the diamine-substituted ring would appear more upfield compared to those on the phenoxy ring due to the electron-donating effect of the amine groups. The two amine

(-NH₂) protons would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

- ¹³C NMR: The spectrum would display 12 distinct signals for the aromatic carbons. Carbons bonded to nitrogen (~135-145 ppm) and oxygen (~150-160 ppm) would be the most downfield.
- IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amines (a doublet around 3300-3500 cm⁻¹), C-O-C asymmetric stretching of the diaryl ether (around 1240 cm⁻¹), and C=C stretching of the aromatic rings (multiple peaks in the 1400-1600 cm⁻¹ region).

Core Applications in Research and Development


The bifunctional nature of **4-Phenoxybenzene-1,2-diamine** makes it a valuable monomer and intermediate in several fields.

Polymer Science: High-Performance Polyimide Synthesis

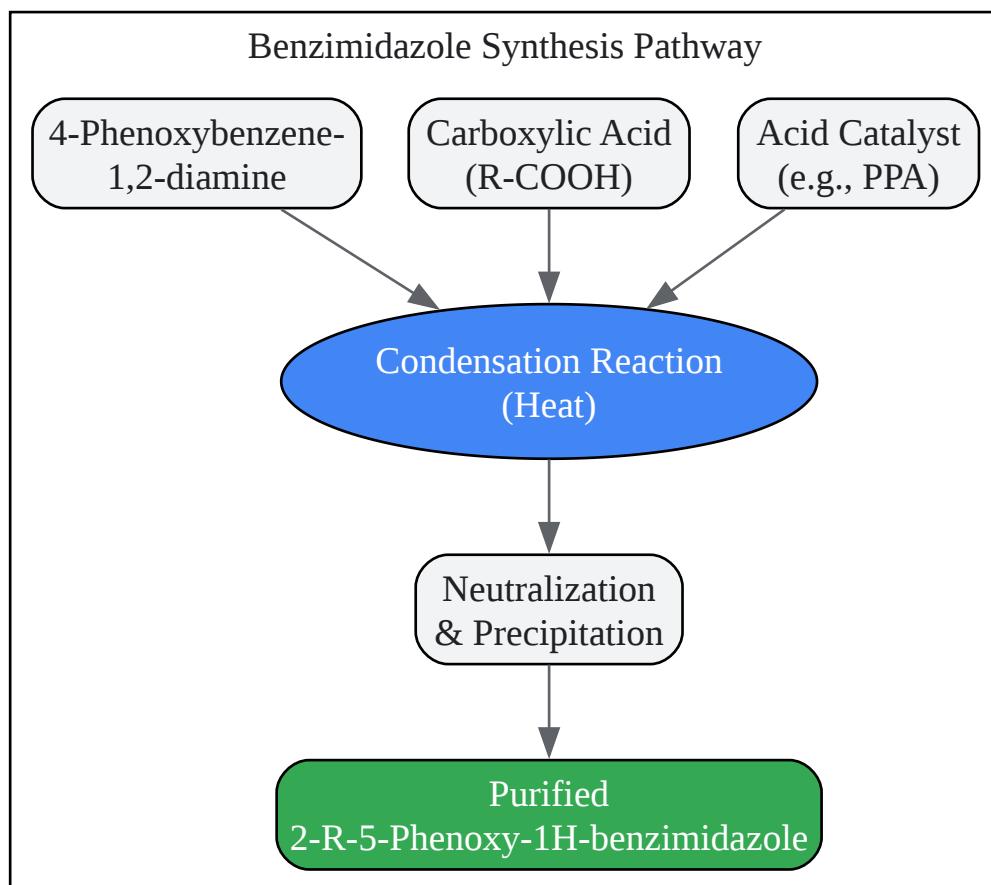
Aromatic diamines are fundamental monomers for producing polyimides, a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[\[10\]](#) [\[11\]](#)[\[12\]](#) **4-Phenoxybenzene-1,2-diamine** can be polymerized with various aromatic dianhydrides to create polyimides with tailored properties.[\[4\]](#)

General Two-Step Polyimide Synthesis Protocol:[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Poly(amic acid) Formation: In a dry, nitrogen-purged reaction flask, dissolve an equimolar amount of **4-Phenoxybenzene-1,2-diamine** in a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP). Slowly add an equimolar amount of an aromatic dianhydride (e.g., 4,4'-oxydiphthalic anhydride) to the stirred solution at room temperature. Continue stirring for 8-24 hours to form a viscous poly(amic acid) solution.
- Imidization (Thermal): Cast the poly(amic acid) solution onto a glass substrate to form a thin film. Place the film in an oven and subject it to a staged heating program, for example: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[\[11\]](#) This process removes the solvent and drives the cyclodehydration to form the final polyimide film.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of polyimides.


Medicinal Chemistry: Benzimidazole Scaffold Synthesis

The 1,2-phenylenediamine moiety is the quintessential precursor for forming the benzimidazole ring system, a core structure in many FDA-approved drugs and biologically active compounds. [2][3] The synthesis is typically a straightforward condensation reaction with a carboxylic acid or an aldehyde.[1][15][16]

Representative Protocol: Phillips-Ladenburg Reaction[15][16]

- Reaction Setup: Combine **4-Phenoxybenzene-1,2-diamine** (1 equivalent) and a selected carboxylic acid (1-1.2 equivalents) in a reaction vessel.
- Acid Catalyst: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or 4N HCl, to the mixture.
- Heating: Heat the reaction mixture, typically at temperatures ranging from 100°C to 160°C, for several hours.
- Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).

- Work-up: Upon completion, cool the mixture and pour it into a beaker of ice water. Neutralize the solution with a base (e.g., NaOH or NH₄OH) until a precipitate forms.
- Isolation: Collect the solid product by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-substituted-5-phenoxy-1H-benzimidazole.

[Click to download full resolution via product page](#)

Caption: Synthesis of benzimidazoles from **4-Phenoxybenzene-1,2-diamine**.

Other Industrial Applications

- Coordination Chemistry: The diamine functionality allows it to act as a bidentate ligand in the synthesis of metal complexes, which are investigated for their catalytic activities.[4]

- Cosmetic Chemistry: It serves as a precursor or intermediate in the manufacturing of certain hair dyes.[\[4\]](#)

Safety and Handling

As with all aromatic amines, **4-Phenoxybenzene-1,2-diamine** requires careful handling to minimize exposure. The following information is based on typical data for this class of compounds.

Hazard Information	Details
GHS Pictogram	GHS07 (Exclamation mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.
Precautionary Statements	P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor.

Source:

Handling Recommendations:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, under an inert atmosphere.

Conclusion

4-Phenoxybenzene-1,2-diamine stands out as a strategic intermediate for advanced material and pharmaceutical development. Its utility in creating robust, thermally stable polyimides and its foundational role in the synthesis of the medicinally vital benzimidazole scaffold underscore its importance. The synthetic routes to and from this compound are well-established, allowing for its reliable integration into complex research and development workflows. Adherence to appropriate safety protocols is essential for its handling. This guide serves as a foundational resource for scientists leveraging this versatile molecule to drive innovation in their respective fields.

References

- **4-Phenoxybenzene-1,2-diamine** | C12H12N2O | CID 10655643. PubChem. [\[Link\]](#)
- **4-Phenoxybenzene-1,2-diamine** | CAS 13940-96-0. AMERICAN ELEMENTS. [\[Link\]](#)
- Synthesis of 1,2-diamino-4-phenoxybenzene. PrepChem.com. [\[Link\]](#)
- SYNTHESIS AND CHARACTERIZATION OF SOME BENZIMIDAZOLE DERIVATIVES FROM 4-BENZOYL-O – PHENYLENE DIAMINE. Bibliomed. [\[Link\]](#)
- Synthesis of Polyimide Derived from 4-Methyl-1,2-phenylene Bis(4-aminobenzoate) and 4,4'-Hexafluoroisopropylidenediphthalic Anhydride. KoreaScience. [\[Link\]](#)
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy and Biological Sciences. [\[Link\]](#)
- Process for the preparation of 4-phenoxy-phenols.
- 4-Phenoxy-1,2-phenylenediamine. ChemBK. [\[Link\]](#)
- Recent achievements in the synthesis of benzimidazole deriv
- Benzimidazole synthesis. Organic Chemistry Portal. [\[Link\]](#)
- Synthesis and Characterization of New Polyimides Based on 3,6-Bis(4-aminophenoxy)benzonorbornane.
- Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. PMC - NIH. [\[Link\]](#)
- LITER
- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Royal Society of Chemistry. [\[Link\]](#)

- NMR Spectroscopy :: ^{13}C NMR Chemical Shifts.
- Benzene-1,2-diamine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- Alternative diamine synthesis routes.
- APRIL 14 - 17, 2025. Drug Discovery Chemistry. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. BiblioMed.org - Fulltext article Viewer [\[bibliomed.org\]](#)
- 2. pdfs.semanticscholar.org [\[pdfs.semanticscholar.org\]](#)
- 3. pdf.benchchem.com [\[pdf.benchchem.com\]](#)
- 4. Buy 4-Phenoxybenzene-1,2-diamine | 13940-96-0 [\[smolecule.com\]](#)
- 5. chemscene.com [\[chemscene.com\]](#)
- 6. 4-Phenoxybenzene-1,2-diamine | C12H12N2O | CID 10655643 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 7. americanelements.com [\[americanelements.com\]](#)
- 8. 4-Phenoxybenzene-1,2-diamine 95% | CAS: 13940-96-0 | AChemBlock [\[achemblock.com\]](#)
- 9. prepchem.com [\[prepchem.com\]](#)
- 10. Synthesis of Polyimide Derived from 4-Methyl-1,2-phenylene Bis(4-aminobenzoate) and 4,4'-Hexafluoroisopropylidenediphthalic Anhydride - Elastomers and Composites | Korea Science [\[koreascience.kr\]](#)
- 11. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 12. vtechworks.lib.vt.edu [\[vtechworks.lib.vt.edu\]](#)
- 13. pdf.benchchem.com [\[pdf.benchchem.com\]](#)
- 14. researchgate.net [\[researchgate.net\]](#)
- 15. pdfs.semanticscholar.org [\[pdfs.semanticscholar.org\]](#)

- 16. ijpbs.com [ijpbs.com]
- To cite this document: BenchChem. [4-Phenoxybenzene-1,2-diamine CAS number 13940-96-0]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081982#4-phenoxybenzene-1-2-diamine-cas-number-13940-96-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com